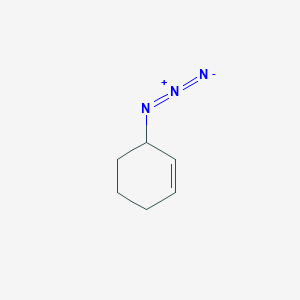

2-Cyclohexen-1-yl-azide

Description

General Significance of Organic Azides in Contemporary Organic Synthesis

Organic azides, characterized by the energetic –N₃ functional group, have become indispensable tools at the intersection of chemistry, biology, and materials science. nih.gov Their significance stems from a unique combination of stability and reactivity. While they are remarkably stable to many common reagents and reaction conditions, including acidic and basic environments, they possess a high degree of reactivity that can be selectively unleashed. baseclick.eu This allows for their use in a wide array of chemical transformations.

First synthesized over 140 years ago, organic azides have seen a surge in interest in recent times, particularly with the advent of "click chemistry". nih.govwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and atom-economical method for forming stable triazole linkages. baseclick.eu This reaction's reliability and biocompatibility have made it a favorite in drug discovery, particularly for creating antibody-drug-conjugates (ADCs), and in materials science for developing advanced polymers and for nanotechnology applications. baseclick.eu

Beyond cycloadditions, organic azides participate in a diverse range of important reactions, including the Staudinger reduction and ligation for the synthesis of amines, the aza-Wittig reaction, and various rearrangements like the Curtius and Schmidt rearrangements. nih.govkit.edu Their ability to act as precursors to highly reactive nitrene intermediates further expands their synthetic utility. kit.eduresearchgate.net The azide (B81097) group can also serve as a protected form of an amine, which can be introduced early in a synthetic sequence and later revealed in high yield. baseclick.eu

The Cyclohexenyl Scaffold: Structural Versatility and Synthetic Utility

The cyclohexenyl group, a six-membered carbon ring containing a double bond, is a prevalent structural motif in numerous natural products and synthetic compounds with significant biological activity. pharmablock.com Its importance in medicinal chemistry is highlighted by its role as a bioisostere, a substituent that can replace another with similar physical or chemical properties to enhance a molecule's biological activity. For instance, the cyclohexenyl moiety can serve as a more metabolically stable bioisostere for furanose, a concept successfully applied in the development of the antiviral drug oseltamivir (B103847) (Tamiflu). pharmablock.com

The three-dimensional nature of the cyclohexyl and cyclohexenyl rings offers advantages over flat aromatic systems, such as a phenyl group, by providing more contact points for interaction with biological targets like proteins. pharmablock.com This can lead to improved binding affinity and selectivity. The rigidity of the cyclohexenyl ring compared to a flexible alkyl chain can also be advantageous, as it reduces the entropic penalty upon binding, potentially leading to stronger interactions. pharmablock.com In a study of the anticancer compound ZJ-101, replacement of the cyclohexenyl group with a phenyl group resulted in a significant loss of activity, underscoring the importance of the cyclohexenyl ring for its biological function. nih.gov

The synthetic utility of the cyclohexenyl scaffold is also significant. For example, N-Boc-O-(cyclohex-2-enyl)-L-tyrosine is a key intermediate in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine, a protected amino acid derivative. nih.gov The cyclohexene (B86901) double bond can also be a handle for further functionalization, such as through epoxidation reactions. nankai.edu.cn

Historical Context and Emerging Research Directions for 2-Cyclohexen-1-yl-azide

This compound belongs to the class of allylic azides. The study of allylic azides dates back to the 1960s with Winstein's initial report on their rearrangement. rsc.orgsemanticscholar.org Unlike many other organic azides, allylic azides can undergo a spontaneous kit.edukit.edu-sigmatropic rearrangement, known as the Winstein rearrangement, to form a mixture of isomers at room temperature. rsc.orgsemanticscholar.orgnih.gov This dynamic equilibrium can complicate their use in synthesis, often leading to mixtures of products. rsc.org

Much of the historical research on allylic azides has focused on understanding the mechanism of the Winstein rearrangement and the factors that influence the equilibrium between the isomers. rsc.orgsemanticscholar.org Recent research, however, has shifted towards developing synthetic methods that can control and exploit this isomerization. The goal is to selectively react one isomer from the equilibrating mixture in a dynamic kinetic resolution process. nih.gov

Emerging research directions involve leveraging the unique reactivity of allylic azides for the stereoselective synthesis of complex nitrogen-containing molecules. nih.gov For example, researchers have shown that it is possible to selectively trap one of the allylic azide isomers through intramolecular cyclization reactions, such as the azido-Schmidt reaction. nih.gov These methods open up new avenues for the use of allylic azides, including this compound, as valuable building blocks in organic synthesis. scielo.br The development of new catalytic methods for the azidation of alkenes is also an active area of research, providing more efficient routes to chiral allylic azides. researchgate.net

Below is a table summarizing some key properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.158 g/mol |

| Physical Properties | |

| Melting Point | n/a |

| Boiling Point | n/a |

| Density | n/a |

| Refractive Index | n/a |

| Table 1: Physicochemical Properties of this compound. chemsynthesis.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azidocyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-9-8-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAWZKUTSDQAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Access to 2 Cyclohexen 1 Yl Azide

Synthesis of Key Precursors to 2-Cyclohexen-1-yl-azide

The most common precursor for the synthesis of this compound is 2-cyclohexen-1-ol (B1581600) and its derivatives. The accessibility and reactivity of this allylic alcohol make it a versatile starting material.

Preparation of 2-Cyclohexen-1-ol Derivatives

2-Cyclohexen-1-ol can be prepared from cyclohexene (B86901) through various oxidation methods. One common laboratory-scale method involves the allylic oxidation of cyclohexene. Additionally, the reduction of 2-cyclohexen-1-one (B156087) is a widely used approach. For instance, the enantioselective reduction of 2-cyclohexen-1-one can be achieved using catalysts like the Noyori-I catalyst, providing access to chiral 2-cyclohexen-1-ol derivatives. mdpi.comnih.gov A specific example is the preparation of (1R)-2-Cyclohexen-1-ol using (R,R)-Noyori-I catalyst in a biphasic medium of dichloromethane (B109758) and water, with sodium formate (B1220265) as the reducing agent. mdpi.comnih.gov

Routes to Substituted Cyclohexenyl Moieties

The synthesis of substituted cyclohexenyl moieties, which can also serve as precursors, can be accomplished through various synthetic strategies. For example, 3-methyl-2-cyclohexen-1-ol (B1293851) can be prepared from 3-methyl-2-cyclohexen-1-one (B144701) via reduction. google.com Furthermore, functionalized acyl-cyclohexenes can be synthesized from 1,5-diols and pentamethylacetophenone using an iridium(I) catalyst, a method that proceeds via a tandem acceptorless dehydrogenation- thieme-connect.deenamine.net-hydride shift cascade. nih.gov

Direct Azidation Strategies for this compound Formation

The direct conversion of 2-cyclohexen-1-ol and its derivatives to this compound is a primary focus of synthetic efforts. These methods often involve the use of an azide (B81097) source and an activating agent.

Phosphorazidate-Mediated Azidation Reactions

A prominent method for the synthesis of this compound involves the use of phosphorazidates, such as diphenyl phosphorazidate (DPPA) or di-p-nitrophenyl phosphorazidate. google.comenamine.net This reaction is typically carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]-7-undecene (DBU). google.com

A specific protocol for the synthesis of this compound involves treating a solution of 2-cyclohexen-1-ol in a solvent like THF or toluene (B28343) with di-p-nitrophenyl phosphorazidate at 0°C, followed by the addition of DBU. google.com The reaction mixture is then stirred at room temperature to afford the desired product. google.com This method has been shown to be effective for a range of allylic alcohols. google.com

Table 1: Synthesis of this compound and Analogs via Phosphorazidate-Mediated Azidation

| Starting Material | Azidating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyclohexen-1-ol | di-p-nitrophenyl phosphorazidate | DBU | THF | 74 | google.com |

| 3-Methyl-2-cyclohexen-1-ol | di-p-nitrophenyl phosphorazidate | DBU | THF | 77 | google.com |

| (E)-2-Octen-1-ol | di-p-nitrophenyl phosphorazidate | DBU | Toluene | 82 | google.com |

Other Azide Transfer Methodologies

Besides phosphorazidates, other reagents can facilitate the conversion of allylic alcohols to allylic azides. The Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in combination with an azide source, is a well-established method. scispace.com Another approach involves the reaction of allylic alcohols with sodium azide in the presence of a Lewis acid like boron trifluoride-diethyl ether complex. thieme-connect.de More recently, direct catalytic azidation of allylic alcohols has been developed, offering high yields and regioselectivities. nih.gov

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound and its substituted derivatives often requires careful control of chemo- and regioselectivity. In the case of substituted cyclohexenyl systems, the azidation can potentially lead to a mixture of regioisomers. For instance, the azidation of 3-methyl-2-cyclohexen-1-ol with di-p-nitrophenyl phosphorazidate and DBU yields a mixture of 3-methyl-2-cyclohexen-1-yl azide and 1-methyl-2-cyclohexen-1-yl azide. google.com

The choice of catalyst and reaction conditions can significantly influence the outcome. For example, in the synthesis of functionalized acyl-cyclohexenes, an iridium(I) catalyst with a bulky electron-rich phosphine (B1218219) ligand was found to favor acceptorless dehydrogenation over other potential reaction pathways. nih.gov Similarly, in the azidation of complex molecules, the regioselectivity can be influenced by steric and electronic factors within the substrate. acs.org

Development of Sustainable Synthetic Protocols for this compound

The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, research has shifted towards catalytic systems, the use of environmentally benign solvents, and innovative energy sources to create safer and more efficient processes. These approaches stand in contrast to traditional methods that often rely on stoichiometric reagents and volatile organic solvents.

Key strategies in the sustainable synthesis of allylic azides, applicable to this compound, include direct C-H functionalization, the use of recyclable catalysts, and reactions in green solvents like water or ethanol (B145695). Iron, an earth-abundant and non-toxic metal, has emerged as a valuable catalyst for various azidation reactions. nih.govwalisongo.ac.id For instance, iron-catalyzed direct C(sp³)–H azidation allows for the conversion of a C-H bond at the allylic position directly to a C-N₃ bond, representing a highly atom-economical route that avoids pre-functionalization of the starting material. nih.gov

Furthermore, molybdenum-catalyzed allylic substitution presents another green avenue. organic-chemistry.orgfigshare.com Studies have demonstrated the use of recyclable molybdenum catalyst systems in ethanol, a renewable and biodegradable solvent, to achieve high yields and regioselectivity in the synthesis of allylic amines. organic-chemistry.orgfigshare.com While demonstrated for amination, this principle is transferable to azidation, offering a pathway that is both economical and sustainable due to catalyst recycling and the use of a green solvent. organic-chemistry.org

Photoredox catalysis offers an energy-efficient alternative, utilizing visible light to drive chemical transformations under mild conditions. acs.org This method can be used for the functionalization of alkenes to form allylic azides at room temperature, significantly reducing the energy consumption associated with heating reactions. acs.org The development of such protocols paves the way for new, more sustainable routes to complex azides. acs.org

Research Findings on Sustainable Azidation Methods

Several catalytic systems have been investigated to promote sustainability in the synthesis of allylic azides. These often focus on replacing hazardous azide sources with safer alternatives and employing catalysts that operate under mild conditions.

Table 1: Iron and Manganese-Catalyzed C(sp³)–H Azidation This table summarizes a sustainable approach using earth-abundant metal catalysts for direct C-H azidation. This method uses the C-H donor as the limiting reagent, a significant challenge for many C-H functionalization reactions. nih.gov

| Catalyst | Azide Source | Oxidant | Substrate | Yield (%) | Key Sustainable Features |

| Fe(NO₃)₃•9H₂O | TMS azide | Selectfluor | Cyclooctane | 92 | Uses cheap, commercially available reagents and catalysts. nih.gov |

| Mn(OTf)₂ | TMS azide | Selectfluor | Cyclooctane | 81 | Avoids complex and energetic iodine-based azide reagents. nih.gov |

| Fe(OAc)₂/PyBox | Azidoiodinane | - | Complex Molecules | Moderate to Good | High site-selectivity in complex molecules. walisongo.ac.id |

Table 2: Molybdenum-Catalyzed Allylic Substitution in Green Solvents The following table details a molybdenum-catalyzed approach for allylic amination, a reaction type analogous to the required azidation. The protocol's use of a recyclable catalyst and a green solvent highlights its sustainability. organic-chemistry.org

| Catalyst System | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Key Sustainable Features |

| Mo(CO)₆ / Phenyl-phenanthroline ligand | Various amines | Ethanol | 60 | High | Utilizes ethanol as a green solvent; catalyst is recyclable up to five times. organic-chemistry.org |

Table 3: Photoredox-Catalyzed Radical-Mediated Azidation This table outlines a method using light as an energy source, which allows for reactions to occur under mild conditions, a key principle of green chemistry. acs.org

| Catalyst | Azide Source | Substrate Type | Light Source | Yield (%) | Key Sustainable Features |

| fac-Ir(ppy)₃ | N-azido-dibenzenesulfonamide | Internal trisubstituted alkenes | 15 W blue LEDs | Synthetically useful | Mild reaction conditions (room temperature); high product diversity. acs.org |

These evolving methodologies underscore a commitment to developing synthetic routes to compounds like this compound that are not only efficient but also align with the principles of green chemistry, emphasizing safety, resource efficiency, and environmental stewardship.

Mechanistic Investigations of 2 Cyclohexen 1 Yl Azide Reactivity

Intrinsic Reactivity and Thermal Transformations of 2-Cyclohexen-1-yl-azide

The intrinsic reactivity of this compound is largely dictated by the labile azide (B81097) functional group. Upon thermal or photochemical stimulation, the azide moiety can undergo decomposition, leading to the formation of highly reactive intermediates and subsequent intramolecular rearrangements.

Nitrene Formation Pathways

The primary pathway for the transformation of organic azides, including this compound, involves the formation of a nitrene intermediate through the expulsion of molecular nitrogen. wikipedia.orgnih.gov This process can be initiated by either heat (thermolysis) or light (photolysis). wikipedia.org The resulting nitrene is a nitrogen analog of a carbene, possessing a nitrogen atom with only six valence electrons, rendering it highly electrophilic and reactive. wikipedia.org

The formation of the nitrene can proceed through two distinct electronic states: a singlet state and a triplet state. wikipedia.org The initial product of photochemically induced nitrogen loss from a diamagnetic precursor like an azide is typically the singlet nitrene, which can then relax to the more stable triplet ground state. wikipedia.org The specific pathway, whether spin-allowed or spin-forbidden, and the relative energies of the resulting singlet and triplet nitrenes are crucial in determining the subsequent reaction course. nih.gov For instance, studies on the decomposition of isopropyl azide have shown that both singlet and triplet nitrene formation pathways have comparable energy barriers. nih.gov

Intramolecular Rearrangements

Once formed, the highly reactive nitrene intermediate derived from this compound can undergo various intramolecular rearrangements. A common pathway for alkyl azide-derived nitrenes is a 1,2-hydrogen shift, which leads to the formation of an imine. nih.gov In the context of this compound, this would result in the formation of N-(cyclohex-2-en-1-ylidene)amine.

Another potential rearrangement pathway involves the migration of a substituent from the adjacent carbon to the nitrogen atom. This type of rearrangement, known as the Curtius rearrangement when starting from an acyl azide, is a concerted process that proceeds with retention of the migrating group's stereochemistry. nih.gov While not a direct Curtius rearrangement, the principle of a wikipedia.orgresearchgate.net-shift can be applied to the nitrene intermediate. The pyrolysis of α-azido ketones, for example, results in the formation of α-imino carbonyl compounds through a similar rearrangement. mdpi.com

Intermolecular Cycloaddition Reactions of this compound

This compound can also participate in intermolecular reactions, most notably 1,3-dipolar cycloadditions. In these reactions, the azide acts as a 1,3-dipole, reacting with a dipolarophile, such as an alkyne or an alkene, to form a five-membered heterocyclic ring. wikipedia.orgnih.gov

Uncatalyzed 1,3-Dipolar Cycloadditions.researchgate.netrsc.org

Uncatalyzed, or thermal, 1,3-dipolar cycloadditions, often referred to as Huisgen cycloadditions, typically require elevated temperatures to overcome the activation barrier. wikipedia.orgorganic-chemistry.org These reactions are a cornerstone in the synthesis of various heterocyclic compounds.

The reaction of this compound with alkynes leads to the formation of 1,2,3-triazoles. wikipedia.org The reaction with alkenes, while possible, is generally less facile due to the lower reactivity of alkenes as dipolarophiles compared to alkynes. wikipedia.org The reactivity can be significantly influenced by the electronic nature of the dipolarophile. Electron-poor alkenes and alkynes tend to be more reactive in these cycloadditions. wikipedia.org

The strain in the dipolarophile can also play a crucial role. For instance, the cycloaddition of azides to strained cycloalkynes is significantly faster than with their linear counterparts, a phenomenon known as strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgwiley-vch.de Computational studies have shown that the activation energies for the addition of phenyl azide to cycloalkynes decrease as the ring size decreases. researchgate.net

When an unsymmetrical alkyne or alkene is used as the dipolarophile, the uncatalyzed 1,3-dipolar cycloaddition of this compound can lead to a mixture of two regioisomers. wikipedia.orgorganic-chemistry.org For example, the reaction with a terminal alkyne can produce both the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. wikipedia.org

The distribution of these regioisomers is governed by the electronic and steric properties of both the azide and the dipolarophile. organic-chemistry.org Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity. The reaction can be classified as normal-electron-demand, inverse-electron-demand, or a combination of both, based on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants. nih.gov In many cases, the thermal Huisgen cycloaddition gives a nearly 1:1 mixture of the two regioisomers, which can be a drawback for synthetic applications requiring high selectivity. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Cu(I)-catalyzed reaction between an azide and a terminal alkyne stands as the archetypal "click" reaction, prized for its efficiency, reliability, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netacs.org This process dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org The reaction is robust, proceeding under a wide variety of conditions, including aqueous environments over a pH range of 4 to 12, and is compatible with a vast array of functional groups. organic-chemistry.orgacs.org

Quantum mechanical calculations and experimental studies have illuminated that the copper(I) catalyst transforms the concerted mechanism of the uncatalyzed reaction into a stepwise process with a significantly lower activation energy. acs.orgnih.gov The currently accepted mechanism involves multiple copper centers.

The catalytic cycle is understood to proceed through the following key stages:

Formation of a Copper-Acetylide: The cycle begins with the interaction of the copper(I) catalyst with the terminal alkyne. The copper ion coordinates to the π-system of the alkyne, which significantly increases the acidity of the terminal proton, facilitating its removal to form a copper(I)-acetylide intermediate. acs.org This step is often aided by a base, which can be an added amine ligand or even the solvent. beilstein-journals.org

Coordination and Cycloaddition: The organic azide, in this case, this compound, then coordinates to a copper center. nih.gov Modern mechanistic proposals, supported by DFT calculations, favor a dinuclear mechanism where the azide and the acetylide are brought together by two copper atoms. csic.es This pre-reactive complex orients the reactants favorably. nih.gov The terminal nitrogen of the azide attacks the internal carbon of the copper-acetylide, leading to the formation of a six-membered copper-containing intermediate (a metallacycle). acs.org

Rearomatization and Product Release: This intermediate rapidly rearranges, followed by protonolysis, which breaks the copper-triazole bond, releases the 1,4-disubstituted triazole product, and regenerates the active copper(I) catalyst, allowing the cycle to continue. acs.org

While CuAAC can proceed without ligands, their inclusion is crucial for enhancing reaction rates, maintaining the concentration of the active Cu(I) catalyst, and preventing catalyst degradation through oxidation or disproportionation. acs.orgacs.org The choice of the copper source (e.g., Cu(I) salts like CuI or in situ reduction of Cu(II) salts) and the ligand system profoundly impacts the reaction's efficiency.

Amine Ligands: Tertiary amines like triethylamine (B128534) can serve a dual role as both a base to facilitate alkyne deprotonation and a ligand to coordinate the copper center. beilstein-journals.org Polydentate amine ligands, such as tris(benzyltriazolyl)methyl amine (TBTA), are particularly effective. nih.gov TBTA was specifically designed to accelerate the reaction and protect the Cu(I) oxidation state in aqueous and biological media. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHC-based ligands can form highly stable and active copper complexes. csic.esacs.org Some functionalized NHC ligands have been shown to act as an internal base, deprotonating the alkyne to activate the catalyst precursor. csic.esacs.org

Phosphine (B1218219) Ligands: Phosphoramidite ligands have been demonstrated to accelerate CuAAC reactions, particularly in aqueous systems, when used with a traditional copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system. beilstein-journals.org

The table below summarizes the influence of various catalytic systems and ligands on CuAAC reactions.

| Catalyst System | Ligand Type | Key Findings/Effect on Reactivity | Source(s) |

|---|---|---|---|

| Cu(II)SO₄ / Sodium Ascorbate | Tris(benzyltriazolyl)methyl amine (TBTA) | Significantly accelerates reaction rates and stabilizes the Cu(I) oxidation state, especially in aqueous/biological systems. | nih.gov |

| CuBr / NEt₃ | Triethylamine (Amine) | Acts as both a base and a ligand; reaction efficiency is significantly higher than with CuBr alone. | beilstein-journals.orgacs.org |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Functionalized N-Heterocyclic Carbene (NHC) | Highly efficient catalyst at low loadings under neat conditions. The NHC moiety can act as an internal base to deprotonate the alkyne. | csic.esacs.org |

| Cu(II)SO₄ / Sodium Ascorbate | Monodentate Phosphoramidite (MonoPhos) | Accelerates CuAAC in aqueous media (DMSO/H₂O), achieving high yields in a few hours. | beilstein-journals.org |

| CuI | N,N-dimethylethylenediamine (DMEDA) | Effective co-catalyst when used with a deep eutectic solvent like 1ChCl/2Gly. | mdpi.com |

Studies have shown that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can be highly effective, in part because they enhance the nucleophilicity of the azide anion compared to solvents like acetonitrile (B52724) or methanol (B129727). researchgate.net However, some catalytic systems perform best under neat (solvent-free) conditions, with the addition of solvents like acetonitrile, dichloromethane (B109758), or even polar solvents like methanol and water leading to a decrease in reaction rates. acs.org The use of "green" or sustainable solvents has also been explored. Glycerol and deep eutectic solvents (DES) have been shown to be effective media for CuAAC, often allowing for easy product isolation and catalyst recycling. acs.orgmdpi.com

The following table details the observed effects of different solvents on CuAAC reactions.

| Solvent | Catalyst System Example | Observations on Kinetics/Yield | Source(s) |

|---|---|---|---|

| Neat (Solvent-Free) | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Quantitative yields achieved in minutes at room temperature; reaction is faster than in any solvent tested. | acs.org |

| Water or H₂O/tBuOH | Cu(II)SO₄ / Sodium Ascorbate | The classic "click" solvent system, highly effective and allows for simple workup. Often the benchmark for new systems. | mdpi.com |

| Dimethyl Sulfoxide (DMSO) | Various Cu(I) systems | Good microwave energy absorbability and enhances azide nucleophilicity. Often used for microwave-assisted synthesis. | researchgate.net |

| Acetonitrile | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Reaction is significantly slower compared to neat conditions. | acs.org |

| Glycerol | CuI / L-proline | Sustainable solvent; L-proline as a ligand improves the catalytic activity of CuI. | mdpi.com |

| Deep Eutectic Solvent (e.g., 1ChCl/2Gly) | CuI / DMEDA | Acts as a sustainable and reusable reaction medium, promoting high yields. | acs.orgmdpi.com |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with this compound

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. acs.orgchalmers.se This alternative regioselectivity opens up different avenues for molecular design and has found applications in medicinal chemistry, materials science, and bioconjugation. acs.orgnih.gov The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes and, unlike CuAAC, can readily engage internal alkynes to produce fully substituted triazoles. organic-chemistry.orgorganic-chemistry.org

The mechanism of RuAAC is fundamentally different from that of CuAAC. organic-chemistry.org It does not proceed via a metal-acetylide intermediate. researchgate.net Instead, the reaction involves a concerted oxidative coupling of the alkyne and the azide to the ruthenium(II) center. organic-chemistry.orgresearchgate.net

The key steps of the RuAAC mechanism are:

Ligand Exchange and π-Complex Formation: The catalytic cycle begins with the displacement of a ligand from the ruthenium precursor by the alkyne, forming a ruthenium-alkyne π-complex. This coordination activates the alkyne by increasing its nucleophilicity. acs.org

Oxidative Coupling: The azide then coordinates to the ruthenium center. This is followed by the key regiochemistry-determining step: an oxidative coupling of the coordinated alkyne and azide to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov In this step, the first new carbon-nitrogen bond forms between the more electronegative internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgnih.gov

Reductive Elimination: The final step is the rate-determining reductive elimination from the ruthenacycle, which forms the aromatic 1,5-disubstituted triazole ring and regenerates the active Ru(II) catalyst. organic-chemistry.orgresearchgate.net DFT calculations strongly support this mechanistic pathway. organic-chemistry.orgnih.gov

Common catalysts for this transformation are [Cp*RuCl] complexes, which are highly effective and selective. organic-chemistry.org

| Catalyst | Typical Solvents | Key Features | Source(s) |

|---|---|---|---|

| CpRuCl(PPh₃)₂ | Benzene, Toluene (B28343), THF | Highly effective and regioselective catalyst for forming 1,5-disubstituted triazoles from terminal alkynes. | organic-chemistry.orgnih.gov |

| CpRuCl(COD) | Benzene, Toluene, Dioxane | Also catalyzes the cycloaddition with internal alkynes to yield fully substituted triazoles. Effective at ambient temperatures for sensitive substrates. | organic-chemistry.orgnih.gov |

| CpRuCl(NBD) | Not specified, likely non-protic | Among the most effective [CpRuCl] catalysts evaluated. | nih.gov |

The exclusive formation of the 1,5-regioisomer in RuAAC is a direct consequence of its unique oxidative coupling mechanism. organic-chemistry.orgacs.org The regioselectivity is controlled during the formation of the ruthenacycle intermediate. researchgate.net

Computational studies have shown that the transition state leading to the 1,5-disubstituted product is significantly lower in energy (by approximately 3.48 kcal/mol) compared to the transition state that would lead to the 1,4-isomer. researchgate.net This energetic preference arises from a combination of steric and electronic factors. The mechanism involves a nucleophilic attack from the coordinated alkyne onto the terminal electrophilic nitrogen of the azide. acs.orgchalmers.se This pathway, leading to the ruthenacycle precursor for the 1,5-triazole, is kinetically favored, making the formation of the 1,4-isomer disfavored under these reaction conditions. researchgate.net This inherent preference provides robust and predictable control over the reaction's outcome, making RuAAC a highly reliable method for synthesizing 1,5-triazoles. organic-chemistry.orgacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Involving this compound

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic catalysts. nih.govinterchim.fr This reaction relies on the high reactivity of a strained alkyne, typically a cyclooctyne (B158145), with an azide to form a stable triazole. d-nb.infogoogle.com The azide group, being small, abiotic, and relatively inert in biological systems, serves as an excellent chemical reporter. nih.govsynaffix.com

Reaction Kinetics and Bioorthogonal Compatibility

The kinetics of SPAAC reactions are a critical factor in their utility, particularly for in vivo applications where concentrations are low and reaction times can be limited. nih.govnih.gov While the copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is generally faster, the toxicity of the copper catalyst restricts its use in living systems. nih.govrsc.org SPAAC provides a metal-free alternative, though often with slower reaction rates. nih.govacs.org

The reactivity of the azide itself can influence the reaction rate. While extensive studies have focused on modifying the strained alkyne to enhance kinetics, the role of the azide's structure, such as in this compound, is also a consideration. The electronic nature of the azide can impact the cycloaddition rate. For instance, electron-withdrawing groups on aryl azides can accelerate the reaction with certain cyclooctynes like bicyclononyne (BCN). d-nb.info

The bioorthogonal nature of SPAAC is its defining feature, meaning the reacting partners are mutually reactive but inert to the vast array of functional groups present in biological systems. nih.govnih.gov This allows for the specific labeling of azide-tagged biomolecules with cyclooctyne-functionalized probes within living cells and even whole organisms. nih.govsynaffix.com The reaction's compatibility with aqueous environments under physiological conditions is essential for these applications. nih.gov

Table 1: Comparison of Second-Order Rate Constants for Various Bioorthogonal Reactions

| Reaction | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| SPAAC | Benzyl Azide | Bicyclononyne (BCN) | 0.29 | synaffix.com |

| SPAAC | Benzyl Azide | Dibenzoazacyclooctyne (DIBAC) | 0.31 | google.com |

| SPAAC | Benzyl Azide | Biarylazacyclooctynone (BARAC) | 0.96 | google.com |

| IEDDA | Tetrazine | trans-Cyclooctene (TCO) | 1 - 10⁶ | nih.govacs.org |

| Staudinger Ligation | Azide | Phosphine | ~10⁻³ | acs.org |

This table illustrates the range of reaction kinetics observed in common bioorthogonal reactions. SPAAC rates can be significantly influenced by the structure of the cyclooctyne.

Strain-Release Driven Reactivity

The primary driving force behind the high reactivity of cyclooctynes in SPAAC is the release of ring strain upon forming the more stable, fused triazole ring. d-nb.infoacs.org The significant strain energy inherent in the cyclooctyne ring, estimated to be around 18 kcal/mol, is liberated during the [3+2] cycloaddition, lowering the activation energy of the reaction. d-nb.info This concept of strain-release driven reactivity is a powerful strategy in organic synthesis, enabling reactions that would otherwise be slow or require harsh conditions. nih.govnih.gov

In the context of this compound, the allylic strain within the cyclohexene (B86901) ring is a structural feature, but the dominant factor in the SPAAC reaction rate is the strain of the cyclooctyne partner. nih.gov The reaction proceeds through a concerted [3+2] dipolar cycloaddition mechanism, a discovery dating back to the work of Wittig and Krebs who observed a violent reaction between cyclooctyne and phenyl azide. nih.gov The transition state involves the interaction of the azide's dipole with the strained alkyne, leading directly to the triazole product without intermediates. d-nb.info This efficient, atom-economical process is what makes SPAAC a premier bioorthogonal ligation tool. google.com

Other Transformation Pathways of this compound

Beyond its prominent role in cycloaddition reactions, the chemical reactivity of this compound extends to other synthetically valuable transformations.

Vinyl Azide-Specific Cyclization and Rearrangement Pathways

Vinyl azides are versatile synthetic intermediates that can undergo various transformations, including cyclizations and rearrangements, often initiated by thermal or photochemical means. researchgate.netnih.gov These reactions can lead to the formation of nitrogen-containing heterocycles. nih.gov For instance, the thermolysis or photolysis of vinyl azides can generate highly reactive 2H-azirine intermediates, which can then undergo further reactions. researchgate.netnih.gov

Another important reaction pathway for azides is the Curtius rearrangement, where an acyl azide rearranges to an isocyanate with the loss of nitrogen gas. nih.govnih.gov While this reaction typically involves acyl azides, the principles of azide rearrangement are relevant. A related process is the Schmidt reaction, an acid-catalyzed reaction of an azide with a carbonyl compound that also involves rearrangement and nitrogen loss. wiley-vch.de Studies on allylic azides have shown they can undergo rearrangement, and when combined with an intramolecular Schmidt reaction, can produce vinyl-substituted bicyclic lactams. core.ac.uk

Transition Metal-Mediated Amination Reactions

Transition metal catalysis offers a powerful method for C-H amination, transforming ubiquitous C-H bonds into valuable C-N bonds. rsc.orgacs.org Organic azides, including allylic azides like this compound, can serve as nitrene precursors in these reactions. rsc.orgresearchgate.net The reaction of an azide with a transition metal complex can generate a metal-nitrenoid intermediate, which then inserts into a C-H bond. researchgate.netnih.gov

Cobalt and ruthenium porphyrin complexes, for example, have been shown to catalyze the amination of allylic C-H bonds using aryl azides. rsc.org In one study, the reaction of cyclohexene with an aryl azide in the presence of a cobalt complex yielded the corresponding allylic amine, 4-(tert-butyl)-N-(cyclohex-2-en-1-yl)aniline. nih.gov Similarly, ruthenium-catalyzed reactions have achieved the insertion of a nitrene from an azide into the allylic C-H bond of cyclohexene. rsc.orgresearchgate.net These methods provide a direct route to allylic amines from unfunctionalized olefins. Iron complexes have also been developed for intramolecular C-H amination of azides, showcasing the versatility of transition metals in this transformation. innovationhub.hk

Table 2: Examples of Metal-Catalyzed Amination of Cyclohexene

| Catalyst System | Azide Source | Product | Yield | Reference |

|---|---|---|---|---|

| Cobalt(II) Porphyrin | Aryl Azide | N-Aryl-N-(cyclohex-2-en-1-yl)amine | - | rsc.org |

| (ArL)CoBr | 1-azido-4-(tert-butyl)benzene | 4-(tert-butyl)-N-(cyclohex-2-en-1-yl)aniline | 21% | nih.gov |

| [Ru(4-F-TPP)(BIMe)₂] | Pentafluorophenyl azide | N-(Cyclohex-2-en-1-yl)-2,3,4,5,6-pentafluoroaniline | 96% | rsc.org |

This table highlights selected examples of transition metal-catalyzed amination reactions at the allylic position of cyclohexene using various azide precursors.

Computational and Theoretical Investigations of 2 Cyclohexen 1 Yl Azide

Quantum Chemical Characterization of Electronic Structure and Bonding

A comprehensive quantum chemical characterization of 2-Cyclohexen-1-yl-azide has not been found in the reviewed literature. Such an investigation would typically employ computational methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's fundamental electronic properties.

This analysis would involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Population Analysis: Determining the distribution of electron density across the molecule. This helps in understanding the partial charges on each atom, identifying electron-rich and electron-poor regions, and quantifying the polarity of bonds.

Molecular Orbital Analysis: Calculating the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these frontier orbitals is crucial for understanding the molecule's reactivity. wikipedia.orgtaylorandfrancis.comyoutube.com

Vibrational Analysis: Predicting the infrared spectrum of the molecule. The calculated vibrational frequencies correspond to specific bond stretches, bends, and twists, which can be compared with experimental data to confirm the structure.

Without specific studies on this compound, no quantitative data for these properties can be presented.

Conformational Analysis and Stereochemical Impact on Reactivity

Specific computational studies on the conformational analysis of this compound are not present in the available scientific literature. A proper conformational analysis is critical for understanding its reactivity, as the spatial arrangement of atoms dictates how the molecule interacts with other reagents. windows.netsapub.org

For this compound, a computational conformational analysis would focus on:

Ring Conformation: The cyclohexene (B86901) ring is not planar and primarily adopts a half-chair conformation. Other less stable conformers, such as a boat or twist-boat, could also be investigated. Computational methods would calculate the relative energies of these conformers to determine their populations at a given temperature.

Substituent Position: The azide (B81097) group is attached to an allylic carbon, which can exist in either a pseudo-axial or pseudo-equatorial position. The energetic difference between these two orientations would be calculated. The preference for one position over the other is determined by steric and electronic factors, such as 1,3-diaxial interactions, which significantly influence the molecule's ground-state energy and the accessibility of its reactive sites. sapub.orgyoutube.comslideshare.net

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) and Ab Initio Calculations

Detailed mechanistic studies elucidated by DFT or ab initio calculations for reactions involving this compound are not documented in the searched literature. These computational methods are standard tools for mapping the potential energy surfaces of chemical reactions, providing deep insights into reaction pathways. nih.govmdpi.com For a molecule like this compound, such studies would typically investigate pericyclic reactions like 1,3-dipolar cycloadditions or thermal decomposition pathways.

No published research could be found detailing the localization and characterization of transition states for reactions of this compound.

In a typical computational study, locating a transition state (TS) is a critical step in understanding a reaction mechanism. A TS represents the highest energy point along the lowest energy path connecting reactants and products. It is characterized computationally as a first-order saddle point on the potential energy surface, which means it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate.

The characterization of a TS involves:

Geometry: The bond lengths and angles of the TS structure reveal which bonds are breaking and which are forming.

Vibrational Frequency Calculation: A key confirmation of a true TS is the presence of exactly one imaginary vibrational frequency. The atomic motion corresponding to this imaginary frequency visualizes the path from the TS toward both the reactants and products.

Energy profiles for key reactions of this compound determined by computational methods are not available in the existing literature.

An energy profile diagram plots the energy of the system as it progresses from reactants to products. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete picture of the reaction's thermodynamics and kinetics can be constructed. Key values derived from this profile include:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state, which is the primary determinant of the reaction rate.

There are no specific applications of Molecular Electron Density Theory (MEDT) to the reactions of this compound reported in the scientific literature.

MEDT is a modern theory of chemical reactivity that posits that changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. mdpi.comrsc.org An MEDT study on a reaction of this compound, such as a [3+2] cycloaddition, would involve:

Conceptual DFT Analysis: Calculation of global reactivity indices (e.g., electrophilicity, nucleophilicity) to classify the reactants.

Electron Localization Function (ELF) Analysis: A topological analysis of the electron density that allows for the visualization of bonding changes along the reaction pathway. This can reveal the sequence of bond formation and breaking, providing a detailed picture of the reaction mechanism (e.g., whether it is concerted or stepwise). researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity

A specific Frontier Molecular Orbital (FMO) theory analysis for this compound is not available in the reviewed literature. FMO theory is a well-established model used to explain and predict the outcomes of pericyclic reactions, which are common for azide compounds. wikipedia.orgslideshare.net

An FMO analysis focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comnih.gov For a reaction involving this compound, such as a 1,3-dipolar cycloaddition with an alkene (a dipolarophile), the analysis would involve:

Calculating HOMO and LUMO Energies: The energy gap between the azide's HOMO and the alkene's LUMO (and vice-versa) is calculated. A smaller energy gap indicates a stronger interaction and a more facile reaction.

Analyzing Orbital Coefficients: The size of the atomic orbital coefficients in the HOMO and LUMO at the reacting centers determines the regioselectivity of the reaction. The interaction is strongest between the atoms with the largest coefficients.

Assessing Orbital Symmetry: For a reaction to be thermally allowed, the symmetry of the interacting HOMO and LUMO must match.

Without specific computational data, a quantitative FMO analysis for this compound cannot be provided.

Implicit and Explicit Solvent Models in Computational Studies

The local environment, dictated by the surrounding solvent, can significantly influence the conformational preferences, reactivity, and electronic structure of a molecule. In the realm of computational chemistry, accurately modeling these solvent effects is paramount for results that faithfully reflect experimental reality. For a molecule such as this compound, with its flexible cyclohexene ring and polar azide functional group, the choice of solvent model can have profound implications on the predicted properties. Computational studies of solute-solvent interactions are broadly categorized into two main approaches: implicit and explicit solvent models.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant. This approach obviates the need to simulate individual solvent molecules, leading to a significant reduction in computational cost. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models create a cavity in the dielectric continuum that approximates the shape of the solute molecule. The solute's charge distribution then polarizes the surrounding dielectric, and the resulting reaction field is calculated to account for the electrostatic interactions between the solute and the solvent.

While computationally efficient, implicit models are inherently limited in their ability to capture specific, short-range interactions such as hydrogen bonding. For this compound, where the nitrogen atoms of the azide group could potentially interact with protic solvents, this limitation might be significant.

In contrast, explicit solvent models treat each solvent molecule individually. This approach allows for a detailed, atomistic description of solute-solvent interactions, including the formation of hydrogen bonds and the specific arrangement of solvent molecules in the solvation shell. Molecular dynamics (MD) simulations employing explicit solvent models can provide a dynamic picture of how the solvent influences the conformational landscape of this compound over time. However, the inclusion of a large number of solvent molecules dramatically increases the computational expense of these simulations.

A theoretical study on the 1,3-dipolar cycloaddition reaction of aryl azides with cyclohex-2-en-1-one, a structurally related system, investigated the influence of different solvents on the reaction kinetics. latakia-univ.edu.sy The findings from this study suggested that the choice of solvent did not have a substantial impact on the reaction rates. latakia-univ.edu.sy While this provides some insight, it is important to note that this study focused on a reaction involving a cyclohexene derivative rather than the conformational or solvation properties of an isolated cyclohexenyl azide.

Table 1: Hypothetical Solvation Free Energies of this compound Calculated with Implicit Solvent Models

| Solvent | Dielectric Constant (ε) | Implicit Model | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.4 | PCM | -5.2 |

| Water | 78.4 | SMD | -5.5 |

| Methanol (B129727) | 32.6 | PCM | -4.1 |

| Methanol | 32.6 | SMD | -4.3 |

| Acetonitrile (B52724) | 36.6 | PCM | -3.8 |

| Acetonitrile | 36.6 | SMD | -4.0 |

| Dichloromethane (B109758) | 8.9 | PCM | -2.5 |

| Dichloromethane | 8.9 | SMD | -2.7 |

| Cyclohexane | 2.0 | PCM | -1.1 |

| Cyclohexane | 2.0 | SMD | -1.3 |

Table 2: Hypothetical Conformational Analysis of this compound in Explicit Solvent from Molecular Dynamics Simulations

| Solvent | Dominant Conformer | Key Dihedral Angle (C1-C2-C3-N1) | Average H-bond distance (Azide N to Solvent H) |

| Water (TIP3P) | Pseudo-equatorial Azide | 165° | 2.1 Å |

| Methanol (OPLS-AA) | Pseudo-equatorial Azide | 162° | 2.3 Å |

| Cyclohexane (TraPPE-UA) | Pseudo-axial Azide | 75° | N/A |

Further dedicated computational research is necessary to populate these tables with experimentally validated data and to fully elucidate the intricate interplay between this compound and its solvent environment.

Synthetic Applications of 2 Cyclohexen 1 Yl Azide in Complex Molecule Synthesis

Formation of Nitrogen-Containing Heterocyclic Scaffolds

The azide (B81097) moiety of 2-cyclohexen-1-yl azide is a key precursor for the introduction of nitrogen atoms into cyclic systems, facilitating the synthesis of a wide array of nitrogen-containing heterocycles. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The 1,3-dipolar cycloaddition reaction between azides and alkynes, often referred to as the Huisgen cycloaddition, is a cornerstone of modern organic synthesis for the construction of 1,2,3-triazoles. beilstein-journals.orgtcichemicals.com The use of 2-cyclohexen-1-yl azide in this reaction allows for the introduction of the cyclohexenyl motif into the triazole ring system. The regioselectivity of this reaction, yielding either 1,4- or 1,5-disubstituted triazoles, can often be controlled by the choice of catalyst. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions typically yield the 1,4-disubstituted isomer, while ruthenium-catalyzed reactions (RuAAC) can favor the 1,5-isomer. mdpi.comnih.gov

The reaction is highly efficient and tolerates a broad range of functional groups, making it a powerful tool for creating diverse molecular libraries. mdpi.comfrontiersin.org For instance, the reaction of 2-cyclohexen-1-yl azide with various terminal alkynes in the presence of a copper(I) catalyst provides a straightforward route to a variety of 1-(2-cyclohexen-1-yl)-4-substituted-1,2,3-triazoles. The reaction conditions are generally mild, often proceeding in aqueous or organic solvents. tcichemicals.comnih.gov

Table 1: Examples of Regioselective Synthesis of 1,2,3-Triazoles from 2-Cyclohexen-1-yl-azide

| Alkyne Reactant | Catalyst | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | Cu(I) | CH₂Cl₂ | 1-(2-Cyclohexen-1-yl)-4-phenyl-1H-1,2,3-triazole | 70-90 | mdpi.com |

| Propargyl alcohol | Cu(I) | Water | (1-(2-Cyclohexen-1-yl)-1H-1,2,3-triazol-4-yl)methanol | High | tcichemicals.com |

| 1-Ethynylcyclohexanol | Copper phenylacetylide | CH₂Cl₂ | 1-(1-(2-Cyclohexen-1-yl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol | 70-90 | mdpi.com |

This table is illustrative and based on general findings for azide-alkyne cycloadditions. Specific yields for 2-cyclohexen-1-yl azide may vary.

Beyond triazoles, 2-cyclohexen-1-yl azide can serve as a precursor for other important nitrogen-containing heterocycles. nih.gov The azide group can be transformed into other reactive nitrogen species, such as nitrenes or aminyl radicals, which can then participate in cyclization reactions. acs.orgresearchgate.net For example, the thermal or photochemical decomposition of azides can generate highly reactive nitrenes, which can undergo insertion into C-H bonds or addition to double bonds to form new heterocyclic rings.

The synthesis of pyrroles, for instance, can be achieved through multi-step sequences involving the reaction of 2-cyclohexen-1-yl azide. acs.org One approach involves the rhodium(II)-catalyzed reaction of a 1-sulfonyl-1,2,3-triazole (derived from an azide) with an α-aminoketone, which proceeds through an N-H insertion and subsequent cyclodehydration to form a highly substituted 3-azapyrrole. acs.org

While direct, well-documented examples of 2-cyclohexen-1-yl azide being used for the synthesis of pyrazoles and imidazoles are less common in readily available literature, the general reactivity of organic azides suggests its potential in such transformations. mdpi.com For example, the reaction of α-azido ketones with various reagents can lead to the formation of imidazoles. mdpi.com

Implementation in "Click Chemistry" for Molecular Assembly

The concept of "click chemistry," introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform. tcichemicals.com The CuAAC reaction is the quintessential example of a click reaction and has revolutionized the way complex molecules are assembled.

The biocompatibility and efficiency of the CuAAC reaction have made it an invaluable tool for bioconjugation, the process of linking molecules to biological targets such as proteins, nucleic acids, and cells. nih.gov By functionalizing a biomolecule with an alkyne and a probe molecule (such as a fluorescent dye or a radiolabel) with an azide, or vice versa, they can be rapidly and selectively linked together.

2-Cyclohexen-1-yl azide can be incorporated into probes for this purpose. The cyclohexene (B86901) ring can provide a specific structural element or act as a lipophilic spacer. The azide group serves as the "click" handle for attachment to an alkyne-modified biomolecule. This strategy has been widely used in the development of imaging probes for various biomedical applications. researchgate.net Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is a particularly important variant for in vivo applications. acs.org

The modular nature of click chemistry allows for the rapid assembly of complex molecules from smaller, functionalized building blocks. chemrxiv.org 2-Cyclohexen-1-yl azide can be a key component in such modular syntheses, providing a cyclohexenyl unit that can be "clicked" onto other molecular fragments. This approach enables the efficient creation of libraries of compounds with diverse functionalities for screening in drug discovery and materials science. nih.gov

For example, a molecule containing an alkyne group can be readily coupled with 2-cyclohexen-1-yl azide to introduce the cyclohexenyl moiety. This modularity allows for the systematic variation of other parts of the molecule to optimize its properties. This has been applied to the synthesis of a wide range of functional molecules, including potential pharmaceuticals and advanced materials. beilstein-journals.orgresearchgate.net

Precursors for Advanced Organic Materials and Polymers

The azide group of 2-cyclohexen-1-yl azide can also be utilized in the synthesis of polymers and advanced organic materials. The 1,2,3-triazole linkage formed through click chemistry is highly stable and can be used to connect monomer units to form polymers. nih.gov This approach allows for the creation of well-defined polymer architectures with tailored properties.

Furthermore, the cyclohexene unit itself can be a site for further polymerization or modification. The double bond can participate in polymerization reactions, or it can be functionalized to introduce other desired properties into the resulting material. The use of di- and polyazides is a growing area of research for creating cross-linked polymers and high-energy materials. colab.ws The principles of using azides in polymer synthesis can be extended to 2-cyclohexen-1-yl azide for the development of novel materials with specific thermal, mechanical, or electronic properties. nih.gov

Exploration of 2 Cyclohexen 1 Yl Azide Derivatives and Analogs

Synthesis of Substituted 2-Cyclohexen-1-yl-azide Analogs

The synthesis of this compound and its substituted analogs typically originates from the corresponding allylic alcohol. A prevalent and effective method involves the conversion of the alcohol to the azide (B81097) without requiring the intermediate formation of halides or sulfonate esters. One such process utilizes di-p-nitrophenyl phosphorazidate (DNPP) in the presence of a base like 1,8-diazabicyclo[5.4.0]-7-undecene (DBU). google.com This direct conversion is advantageous for its mild conditions and good yields.

For instance, the reaction of 2-cyclohexen-1-ol (B1581600) with DNPP and DBU in tetrahydrofuran (B95107) (THF) produces 2-cyclohexen-1-yl azide in high yield. google.com This methodology can be extended to substituted cyclohexenols to create a library of analogs. The synthesis of a methyl-substituted analog, for example, starts with 3-methyl-2-cyclohexen-1-ol (B1293851), which upon reaction under similar conditions, yields a mixture of 3-methyl-2-cyclohexen-1-yl azide and its rearranged isomer, 1-methyl-2-cyclohexen-1-yl azide. google.com

Another powerful technique for synthesizing allylic azides is the palladium-catalyzed azidation of allylic electrophiles, such as allylic acetates or carbonates. nih.gov This method is known for its high efficiency and stereoselectivity, typically proceeding with a net retention of stereochemistry via a double inversion mechanism. nih.gov This approach is particularly valuable for introducing the azide group into complex molecules with pre-existing stereocenters.

The table below summarizes representative synthetic approaches to substituted this compound analogs.

Table 1: Synthesis of this compound and a Substituted Analog

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2-Cyclohexen-1-ol | Di-p-nitrophenyl phosphorazidate, DBU, THF, 0°C to 25°C | 2-Cyclohexen-1-yl azide | 77% | google.com |

| 3-Methyl-2-cyclohexen-1-ol | Di-p-nitrophenyl phosphorazidate, DBU, Toluene (B28343), 0°C to 25°C | 3-Methyl-2-cyclohexen-1-yl azide / 1-Methyl-2-cyclohexen-1-yl azide (8:1 mixture) | 77% | google.com |

Furthermore, functionalized analogs can be prepared from more complex precursors. For example, the synthesis of 2H-indazole derivatives can start from Baylis-Hillman adducts of 2-cyclohexen-1-one (B156087), which can be transformed into pyrazole (B372694) intermediates that subsequently undergo reactions involving azide sources. researchgate.net

Stereoselective Synthesis and Chiral Induction in Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is crucial for applications in asymmetric synthesis and medicinal chemistry. The primary strategies involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

A key approach begins with the enantioselective synthesis of a chiral cyclohexenol (B1201834) precursor. For example, both enantiomers of 4-hydroxy-2-cyclohexenone can be prepared from a common starting material through asymmetric transfer hydrogenation using specific (S,S)- or (R,R)-ruthenium catalysts. mdpi.com These chiral keto-alcohols can then be elaborated. A subsequent Mitsunobu reaction using diphenylphosphoryl azide (DPPA) can introduce the azide functionality, often with inversion of configuration at the reacting center, providing a route to enantiomerically enriched azido-cyclohexene derivatives. mdpi.com

Another strategy involves the ring-opening of epoxides. The Sharpless asymmetric epoxidation can produce chiral epoxy alcohols with high enantiomeric purity. sci-hub.se Subsequent ring-opening with an azide nucleophile occurs with inversion of stereochemistry, leading to the formation of chiral azido (B1232118) alcohols, which can be further transformed into chiral this compound derivatives. sci-hub.se For example, the reaction of an epoxide with lithium azide (LiN₃) can yield a chiral azido alcohol intermediate. sci-hub.se

The table below highlights methods for achieving stereoselectivity.

Table 2: Approaches to Stereoselective Synthesis of Cyclohexenyl Azide Precursors and Derivatives

| Method | Key Reagent/Catalyst | Stereochemical Outcome | Precursor/Intermediate | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | (R,R)-Noyori-I catalyst | Enantioselective reduction of enone to chiral alcohol (92% ee) | (R)-2-Cyclohexen-1-ol | mdpi.com |

| Mitsunobu Reaction | Diphenylphosphoryl azide (DPPA) | Inversion of configuration at the alcohol carbon | Chiral amine (precursor to azide) | mdpi.com |

| Palladium-Catalyzed Azidation | Palladium catalyst | Net retention of stereochemistry | Chiral allylic azide | nih.gov |

| Epoxide Ring-Opening | Lithium azide (LiN₃) | Inversion of configuration at the epoxide carbon | Chiral azido alcohol | sci-hub.se |

Structure-Reactivity and Structure-Property Relationship Studies of this compound Derivatives

The chemical reactivity and physical properties of this compound derivatives are intrinsically linked to their molecular structure, including the nature and position of substituents on the cyclohexene (B86901) ring.

Structure-Reactivity Relationships:

A defining characteristic of allylic azides is their participation in the Winstein rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement where the azide group migrates between the two ends of the allylic system. nih.gov For a substituted this compound, this creates an equilibrium between isomeric forms. The position of this equilibrium and the rate of rearrangement are influenced by the electronic and steric properties of the substituents on the ring. For instance, electron-donating or -withdrawing groups at different positions can stabilize or destabilize one isomer over the other, thereby affecting the product distribution in subsequent reactions. nih.gov

The azide moiety is a versatile functional group for cycloaddition reactions, most notably the Azide-Alkyne Huisgen Cycloaddition. organic-chemistry.org This reaction, often catalyzed by copper(I) or ruthenium, forms stable triazole rings and is a cornerstone of "click chemistry". organic-chemistry.orgacs.org The electronic properties of the cyclohexene ring in this compound derivatives can influence the rate and regioselectivity of these cycloadditions. Electron-withdrawing substituents can increase the reactivity of the azide. thieme.de Ruthenium-catalyzed versions of this reaction (RuAAC) typically yield 1,5-disubstituted triazoles, and the reaction conditions are tolerant of a wide array of other functional groups, making it a powerful tool for derivatization. acs.org

Structure-Property Relationships:

The relationship between the molecular structure of a compound and its macroscopic physical properties is a fundamental concept in chemistry. unimore.it For this compound derivatives, properties such as boiling point, density, and refractive index are dictated by the size, shape, and polarity of the molecule. The introduction of substituents will alter these properties in predictable ways. For example, adding alkyl groups will increase the molecular weight and likely the boiling point, while introducing polar groups like hydroxyls or carboxyls will increase polarity and affect solubility and chromatographic behavior.

The stability of organic azides is also a critical property. While low-molecular-weight azides can be energetic and potentially explosive, substitution can modulate this characteristic. nih.govthieme.de For example, the introduction of fluorine atoms into alkyl azides has been shown to increase their stability compared to their non-fluorinated counterparts. thieme.de Similar stabilizing or destabilizing effects would be expected based on the nature of substituents on the cyclohexene ring of this compound.

The table below outlines key structure-reactivity and structure-property considerations.

Table 3: Structure-Reactivity and Property Correlations

| Structural Feature | Influence on Reactivity/Property | Example Reaction/Property |

|---|---|---|

| Substituent Position | Affects equilibrium in Winstein rearrangement | Isomerization between allylic azide regioisomers. nih.gov |

| Electronic Nature of Substituents | Modulates rate and regioselectivity of cycloadditions | Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form triazoles. acs.org |

| Presence of Chiral Centers | Dictates stereochemical outcome of reactions | Asymmetric synthesis applications. mdpi.com |

| Molecular Weight and Polarity | Determines physical properties (boiling point, solubility) | General physicochemical properties. unimore.it |

| Specific Substituents (e.g., Fluorine) | Can enhance thermal stability | Handling and safety of the azide compound. thieme.de |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Cyclohexen-1-yl-azide, and how can its purity and structure be validated?

Synthesis of this compound typically involves nucleophilic substitution or azide transfer reactions. For example, cyclohexene derivatives with leaving groups (e.g., halides) can react with sodium azide under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing between regioisomers) and infrared (IR) spectroscopy to identify the azide stretch (~2100 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) . New compounds must include elemental analysis and high-resolution mass spectrometry (HRMS) data to confirm molecular formulas .

Basic: What experimental precautions are critical for handling this compound due to its potential instability?

Azides are thermally sensitive and may decompose explosively. Key precautions include:

- Conducting reactions in a fume hood with blast shields.

- Avoiding exposure to heat, light, or heavy metal contaminants.

- Using spark-proof tools and inert atmospheres (e.g., nitrogen) during synthesis.

- Storing the compound at low temperatures (<0°C) in dark, dry conditions.

Safety protocols should reference Material Safety Data Sheets (MSDS) for analogous azides and include emergency measures like neutralization with dilute sodium nitrite or ascorbic acid .

Advanced: How can researchers resolve contradictory spectroscopic data for this compound reported in different studies?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or isomerization. Methodological steps include:

- Cross-referencing with NIST Chemistry WebBook or PubChem for standardized spectra .

- Reproducing experiments under strictly controlled conditions (e.g., solvent, temperature).

- Using deuterated solvents and internal standards (e.g., TMS) for NMR calibration.

- Performing dynamic NMR (DNMR) to detect conformational exchange or tautomerism if applicable.

Advanced: What mechanistic insights explain the reactivity of this compound in [3+2] cycloaddition reactions?

The azide group undergoes Huisgen cycloaddition with alkynes to form triazoles, catalyzed by Cu(I). Computational studies (e.g., density functional theory (DFT) ) reveal that the cyclohexene ring’s strain and electron-withdrawing effects influence transition-state energetics. Researchers should model reaction pathways using software like Gaussian or ORCA, optimizing geometries at the B3LYP/6-31G* level. Experimental validation via kinetic isotope effects (KIE) or deuterium labeling can confirm proposed mechanisms .

Advanced: How can computational chemistry predict the regioselectivity of this compound in heterocyclic synthesis?

DFT calculations can map frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example:

- Calculate local ionization potential (LIP) to identify electron-rich regions.

- Simulate transition states for competing pathways (e.g., 1,3-dipolar vs. 1,5-dipolar cycloadditions).

- Validate predictions with Hammett plots or substituent effect studies.

Collaboration with crystallography groups for X-ray diffraction data ensures structural accuracy .

Advanced: What strategies mitigate side reactions during the functionalization of this compound?

Common side reactions include azide decomposition or cyclohexene ring opening. Mitigation approaches:

- Use low-temperature kinetics to suppress exothermic pathways.

- Introduce steric hindrance via bulky substituents to direct reactivity.

- Employ flow chemistry to enhance heat dissipation and control reaction times.

- Monitor intermediates in real-time using in-situ IR or Raman spectroscopy .

Basic: What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a precursor for:

- Triazole-linked prodrugs via click chemistry.

- Photoaffinity labeling probes to study protein-ligand interactions.

- Bioorthogonal reagents for in vivo imaging.

Researchers should optimize reaction yields using Cu(I) catalysts (e.g., TBTA ligands) and validate biological activity via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Advanced: How do solvent polarity and pH influence the stability of this compound?

Azides degrade faster in protic solvents (e.g., water) due to hydrogen bonding with the N₃⁻ group. Stability studies should:

- Measure half-lives in solvents like DMSO, THF, and water at varying pH (2–12).

- Use UV-Vis spectroscopy to track decomposition kinetics.

- Apply Arrhenius plots to extrapolate shelf-life under storage conditions.

Buffered solutions (pH 7–8) in aprotic solvents (e.g., acetonitrile) generally maximize stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.